molecular formula C9H11NO3 B2660734 Methyl N-hydroxy-2-methylphenylcarbamate CAS No. 151830-35-2

Methyl N-hydroxy-2-methylphenylcarbamate

Cat. No.: B2660734
CAS No.: 151830-35-2
M. Wt: 181.191
InChI Key: JOZFRGBAVMTVLW-UHFFFAOYSA-N
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Description

Methyl N-hydroxy-2-methylphenylcarbamate is a significant organic compound and key chemical intermediate in scientific research and industrial applications. Its primary research value lies in its role as a key precursor in the synthesis of the strobilurin fungicide Pyraclostrobin, a broad-spectrum agrochemical used for crop protection . The compound's structure, featuring a carbamate functional group attached to a methylated phenyl ring with a hydroxy group, provides the necessary reactivity for constructing more complex molecules . In the pharmaceutical field, it serves as a versatile building block or intermediate in drug synthesis, where its structure allows for modifications in the development of therapeutic agents . The preparation of this compound has been optimized via a one-pot synthesis starting from o-nitrotoluene and methyl chloroformate, undergoing sequential reduction and acylation reactions. This efficient method offers high yield, reduces material transfer losses, shortens the reaction cycle, and aligns with green chemistry principles by minimizing waste . From a chemical behavior perspective, studies on analogous aryl N-hydroxycarbamates indicate that they can undergo base-catalyzed degradation following an E1cB mechanism, which is an important consideration for researchers handling and storing the compound . This product is intended for research purposes as a chemical intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-hydroxy-N-(2-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7-5-3-4-6-8(7)10(12)9(11)13-2/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZFRGBAVMTVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151830-35-2
Record name methyl N-hydroxy-N-(2-methylphenyl)carbamate
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Chemical Reactions Analysis

Types of Reactions

Methyl N-hydroxy-2-methylphenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to dissolve reactants .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines . Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Fungicide Development

Methyl N-hydroxy-2-methylphenylcarbamate serves as a crucial intermediate in the synthesis of fungicides. Its ability to inhibit key enzymes involved in fungal cell wall synthesis contributes to its effectiveness in agricultural applications. The mechanism involves disrupting the integrity of fungal cells, leading to cell lysis and death .

Structure-Activity Relationship Studies

Research has demonstrated that modifications in the structure of this compound can significantly affect its biological activity. Studies focusing on the structure-activity relationship have identified how changes in substituents impact its efficacy as an antiandrogen in prostate cancer cell lines, showcasing its potential beyond fungicidal applications .

Case Study 1: Synthesis Efficiency

A study highlighted a novel preparation method for this compound that achieved a yield of 79% through a streamlined one-pot reaction process. This method not only increased efficiency but also adhered to green chemistry principles by reducing waste and energy consumption during synthesis .

In another investigation, the compound was tested for its cytotoxic effects on human prostate cancer cells. The results indicated that while it inhibited androgen receptor activity, it did not exhibit significant cytotoxicity, suggesting its potential as a therapeutic agent with minimal side effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl N-methoxyl-N-2-methylphenylcarbamate
  • Structure : Differs by substitution of the hydroxyl group (-OH) with a methoxyl group (-OCH₃).
  • Synthesis : Derived from o-nitrotoluene via reduction, acetylation, and methylation. Solvent choice (e.g., CH₂Cl₂) and temperature significantly influence reaction efficiency .
  • Applications : Primarily a synthetic intermediate; less explored in agrochemicals compared to its hydroxyl counterpart.
  • Key Data : Confirmed via MS and ¹H NMR, with structural rigidity influenced by methoxyl substitution .
Methyl (3-hydroxyphenyl)-carbamate (CAS: 13683-89-1)
  • Structure : Hydroxyl group at the meta position (3-hydroxyphenyl) instead of the ortho (2-methylphenyl) position.
  • Applications: Limited agricultural use; studied for biological activity in pharmaceuticals.
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f)
  • Structure: Contains a nitrophenyl and aminothiazolyl substituent complexed with a pyrimidinedione backbone.
  • Properties: Melting point 206–208°C; characterized by ¹H/¹³C NMR and HRMS.
Pyraclostrobin Intermediate (Methyl N-hydroxy-N-(2-methylphenyl)carbamate)
  • Structure : Shares the 2-methylphenyl group but includes additional hydrogen-bonded networks.
  • Crystallography : Three independent molecules form intermolecular O–H⋯O bonds (R₃³(15) ring motif), influencing stability and solubility .
  • Applications : Intermediate for Strobilurin fungicides (e.g., Pyraclostrobin), highlighting its role in agrochemical synthesis .

Physicochemical Properties Comparison

Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups Applications
Methyl N-hydroxy-2-methylphenylcarbamate Not reported 181.19 Hydroxyl, carbamate, methyl Pesticide, herbicide
Methyl N-methoxyl-N-2-methylphenylcarbamate Not reported 195.21 Methoxyl, carbamate, methyl Synthetic intermediate
Methyl (3-hydroxyphenyl)-carbamate Not reported 167.15 Hydroxyl (meta), carbamate Pharmaceutical research
Compound 4f 206–208 405.36 Nitrophenyl, aminothiazolyl Antimicrobial, agrochemical

Market and Regulatory Landscape

  • This compound : Faces regulatory challenges in the EU due to environmental conces, but growth persists in Asia-Pacific regions .
  • Carbamate Class : All derivatives face scrutiny under EPA and ECHA guidelines, with stricter thresholds for acetylcholinesterase inhibitors .
  • Compound 4f : Higher R&D costs due to complex synthesis but offers niche applications in drug discovery .

Biological Activity

Methyl N-hydroxy-2-methylphenylcarbamate is a compound of interest due to its potential biological activities, particularly as an inhibitor of cholinesterases, which are enzymes that play crucial roles in neurotransmission. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential applications in pharmacology.

This compound functions primarily as a cholinesterase inhibitor . Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the hydroxyl group and the methyl phenyl moiety enhances its binding affinity to the active sites of cholinesterases. Molecular docking studies have indicated that the compound occupies critical binding pockets within these enzymes, facilitating effective inhibition.

Efficacy in Biological Studies

Research findings highlight the potency of this compound as a cholinesterase inhibitor. The following table summarizes key findings from various studies:

Study ReferenceInhibition TypeIC50 Value (µM)Enzyme Targeted
AChE38.98Acetylcholinesterase
BChE1.60Butyrylcholinesterase
Mixed Inhibition89.7Both AChE and BChE

These values indicate that this compound exhibits significant inhibitory effects on both AChE and BChE, with a stronger preference for BChE in some derivatives.

Case Studies

  • Toxicity Studies : A study involving adult male rats assessed the toxicity of a mixture containing this compound. Results indicated varying degrees of toxicity, emphasizing the need for careful evaluation in potential therapeutic applications .
  • Cytotoxicity Assessment : In vitro studies on HepG2 cells demonstrated mild cytotoxicity associated with certain derivatives of this compound. The calculated selectivity indexes suggest that while some derivatives are effective inhibitors, they also possess cytotoxic properties that require further optimization .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its inhibitory activity against cholinesterases. Notable findings include:

  • Enantiomeric Selectivity : Different enantiomers of carbamates exhibited varying degrees of potency against AChE and BChE, with specific configurations demonstrating superior inhibition .
  • Potential Therapeutic Applications : Given its cholinesterase inhibitory action, this compound shows promise for treating conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent .

Q & A

Q. What are the established methods for synthesizing Methyl N-hydroxy-2-methylphenylcarbamate, and what reaction conditions optimize yield?

The compound is synthesized via carbamate formation using (N)-(2-methylphenyl)hydroxylamine, methyl chloroformate, and sodium bicarbonate in dichloromethane at 0°C for 2 hours. Post-reaction, the mixture is filtered, distilled under vacuum, and recrystallized from petroleum ether to obtain pure crystals. Key parameters include maintaining low temperatures to minimize side reactions and using HPLC for reaction monitoring .

Q. How is the structural characterization of this compound validated?

X-ray crystallography reveals three independent molecules in the asymmetric unit, interconnected via O–H⋯O hydrogen bonds forming a 15-membered ring (graph set R₃³(15)). Dihedral angles between the phenyl ring and amide moiety (70.56–75.16°) and intermolecular hydrogen bonding are critical for stability. Complementary techniques like FT-IR confirm functional groups (e.g., N–H, C=O stretches) .

Q. Which analytical techniques ensure purity and compliance with pharmacopeial standards?

High-performance liquid chromatography (HPLC) is used to monitor reaction progress and quantify impurities. Pharmacopeial guidelines (e.g., USP) recommend limits for individual impurities (≤0.1%) and total impurities (≤0.5%). Spectroscopic methods (FT-IR, NMR) and mass spectrometry validate molecular identity, while crystallography ensures structural integrity .

Advanced Research Questions

Q. What catalytic systems enhance the efficiency of carbamate synthesis?

Zn/Al/Ce mixed oxides derived from hydrotalcite precursors demonstrate high activity for carbamate synthesis. These catalysts provide Lewis acid sites (Zn²⁺, Ce³⁺) that activate carbonyl groups, improving reaction rates. Comparative studies show Ce-doped catalysts increase yields by 15–20% under mild conditions (80°C, 4 hours) .

Q. How do computational methods elucidate electronic properties and reactivity?

Density functional theory (DFT) analyses, including Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP), reveal charge distribution and reactive sites. HOMO-LUMO gaps (~4.5 eV) indicate stability, while MEP maps highlight nucleophilic regions (amide oxygen) for hydrogen bonding. Docking studies predict interactions with biological targets (e.g., fungicidal enzymes) .

Q. How can contradictions in impurity profiles across synthesis routes be resolved?

Discrepancies arise from varying reaction conditions (e.g., solvent polarity, temperature). To resolve these, use orthogonal analytical methods:

  • HPLC-MS identifies impurity structures (e.g., unreacted intermediates).
  • Comparative crystallography detects polymorphic variations.
  • Kinetic studies optimize reaction time/temperature to suppress byproducts .

Q. What role do intermolecular interactions play in crystallization and stability?

The crystal lattice stability is governed by O–H⋯O hydrogen bonds (2.7–3.0 Å) and π-π stacking (3.8–4.2 Å). These interactions influence solubility and thermal stability (decomposition >200°C). Modifying substituents (e.g., electron-donating groups) alters packing efficiency, as seen in derivatives with varied phenyl ring orientations .

Q. How can structure-activity relationships (SAR) guide fungicidal derivative design?

this compound is a precursor to Pyraclostrobin, a strobilurin fungicide. SAR studies show:

  • Methoxy group position affects binding to mitochondrial cytochrome bc₁ complex.
  • Hydroxylamine moiety enhances redox activity, critical for fungal inhibition. Derivatives are tested via in vitro bioassays (e.g., mycelial growth inhibition) and computational docking to optimize steric and electronic complementarity .

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